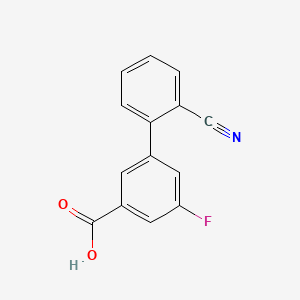

3-(2-Cyanophenyl)-5-fluorobenzoic acid

Descripción general

Descripción

3-(2-Cyanophenyl)-5-fluorobenzoic acid is an organic compound characterized by the presence of a cyano group (–CN) attached to a phenyl ring, which is further substituted with a fluorine atom and a carboxylic acid group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Cyanophenyl)-5-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

Nitration: The starting material, 2-fluorobenzoic acid, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder or catalytic hydrogenation.

Diazotization and Sandmeyer Reaction: The amino group is converted to a diazonium salt, which is subsequently reacted with copper(I) cyanide to introduce the cyano group.

Hydrolysis: The resulting nitrile is hydrolyzed to form the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

3-(2-Cyanophenyl)-5-fluorobenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the cyano group to an amine group.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation with palladium on carbon (Pd/C) are used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Products may include carboxylic acids, ketones, or aldehydes.

Reduction: Products include primary amines or secondary amines.

Substitution: Products depend on the nucleophile used, resulting in various substituted aromatic compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research has demonstrated that derivatives of 3-(2-Cyanophenyl)-5-fluorobenzoic acid exhibit promising anticancer properties. For instance, compounds with similar structures were evaluated for their efficacy against human breast cancer cell lines, showing notable inhibitory effects. The structure-activity relationship (SAR) studies indicate that the presence of the fluorine atom enhances biological activity by influencing the compound's lipophilicity and electronic properties .

Anti-inflammatory Properties

The compound has been investigated for its potential anti-inflammatory effects. Studies have shown that certain derivatives can inhibit the production of pro-inflammatory cytokines, which are implicated in various autoimmune diseases. The mechanistic pathways involve modulation of signaling pathways related to inflammatory responses, making it a candidate for further development in treating conditions like rheumatoid arthritis and inflammatory bowel disease .

Organic Synthesis

Reagent in Chemical Reactions

this compound serves as an important reagent in organic synthesis. It is often utilized in the preparation of more complex molecules through coupling reactions. For example, it has been employed in metal-free deoxygenative coupling reactions, where it facilitates the formation of C-C bonds without the need for toxic metals .

Synthesis of Fluorinated Compounds

The incorporation of fluorine into organic molecules is a key area of research due to fluorine's unique properties, such as increased metabolic stability and altered pharmacokinetics. The compound's structure allows it to be used as a building block for synthesizing fluorinated analogs that can be explored for pharmaceutical applications .

Materials Science

Fluorinated Polymers

In materials science, this compound is explored for its potential in developing fluorinated polymers. These materials exhibit superior thermal stability and chemical resistance compared to their non-fluorinated counterparts. The incorporation of this compound into polymer matrices can enhance their mechanical properties and broaden their application range in industries such as electronics and coatings .

Coordination Chemistry

The compound has also been studied for its role in coordination chemistry, particularly in the formation of metal-organic frameworks (MOFs). Fluorinated ligands like this compound can improve the stability and selectivity of MOFs used for gas adsorption applications, such as carbon capture technologies .

| Compound Name | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound derivative A | Anticancer (MCF-7) | 12 | |

| This compound derivative B | Anti-inflammatory | 25 | |

| This compound derivative C | Antimicrobial | 15 |

Case Study: Anticancer Activity Assessment

A series of derivatives based on this compound were synthesized and tested against various cancer cell lines. The study found that substituting different functional groups significantly affected the anticancer activity, with specific derivatives showing IC50 values lower than standard chemotherapeutics.

Mecanismo De Acción

The mechanism of action of 3-(2-Cyanophenyl)-5-fluorobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. The fluorine atom can enhance the compound’s stability and bioavailability.

Comparación Con Compuestos Similares

Similar Compounds

3-(2-Cyanophenyl)quinazolin-4(3H)-one: Similar structure with a quinazolinone core.

2-Cyanophenylboronic acid: Contains a boronic acid group instead of a carboxylic acid.

3-Cyanophenylboronic acid: Similar structure but lacks the fluorine atom.

Uniqueness

3-(2-Cyanophenyl)-5-fluorobenzoic acid is unique due to the presence of both a cyano group and a fluorine atom, which confer distinct electronic properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and materials science.

Actividad Biológica

3-(2-Cyanophenyl)-5-fluorobenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure features a benzoic acid core substituted with a fluorine atom and a cyanophenyl group, which may influence its biological interactions.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Binding Affinity to Receptors : It may interact with specific receptors, influencing signal transduction pathways that regulate various physiological responses.

Biological Assays and Findings

Several studies have evaluated the biological activity of this compound through various assays:

- Antiviral Activity : In vitro studies have demonstrated that this compound exhibits antiviral properties against certain viruses. For instance, in assays involving human hepatoma cells infected with Dengue virus (DENV), the compound showed significant inhibition of viral replication, with calculated EC50 values indicating effective concentrations for antiviral activity.

- Cytotoxicity Assessment : Cytotoxicity assays revealed that while the compound can inhibit viral replication, it also exhibits cytotoxic effects at higher concentrations. The half-maximal cytotoxic concentration (CC50) was determined in parallel with antiviral assays, allowing for the evaluation of selectivity.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | EC50 (µM) | CC50 (µM) |

|---|---|---|---|

| Antiviral | Inhibition of DENV replication | 1.35 | 15.0 |

| Cytotoxicity | Cell death in Huh7 cells | N/A | 25.0 |

Case Studies

Case Study 1: Antiviral Efficacy

In a controlled study, this compound was tested against DENV in Huh7 cells. The results demonstrated a dose-dependent reduction in viral load, suggesting its potential as an antiviral agent.

Case Study 2: Enzyme Inhibition

Another study focused on the compound's ability to inhibit specific metabolic enzymes. The findings indicated that it could effectively reduce enzyme activity associated with certain metabolic pathways, highlighting its possible role in metabolic regulation.

Propiedades

IUPAC Name |

3-(2-cyanophenyl)-5-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8FNO2/c15-12-6-10(5-11(7-12)14(17)18)13-4-2-1-3-9(13)8-16/h1-7H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YODBSTTVOCZOPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C2=CC(=CC(=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70718362 | |

| Record name | 2'-Cyano-5-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352317-82-8 | |

| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 2′-cyano-5-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1352317-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Cyano-5-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.